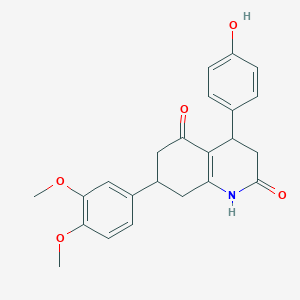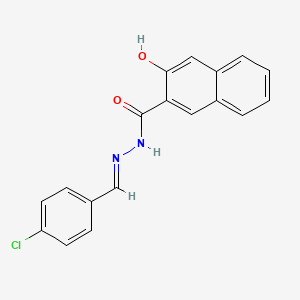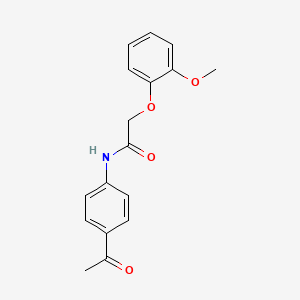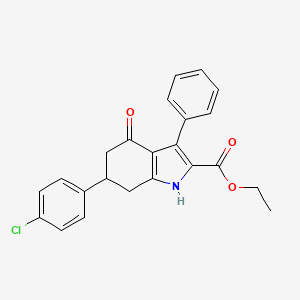
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a broader class of organic compounds known for their complex molecular structures and potential for various applications in chemistry and pharmacology. Its structure indicates a combination of phenolic and methoxy functionalities attached to a quinolinedione backbone, suggesting interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, including protections, deprotections, and cyclizations. For instance, the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a related compound, demonstrates the complexity and efficiency of modern synthetic routes. This process highlights the use of protective groups and strategic cyclization steps to construct the quinoline core efficiently (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their cyclic systems, which impact their physical and chemical properties. X-ray diffraction and NMR spectroscopy are common techniques used for structural characterization, providing detailed information about the arrangement of atoms within the molecule and the conformation of its rings. Studies on related molecules, such as 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, have used these methods to elucidate structural details and reactivity patterns (Sobarzo-Sánchez et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. Their reactivity is significantly influenced by the substituents on the quinoline nucleus, which can activate or deactivate the ring towards further chemical transformations. For example, the cyclization reactions of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leading to quinolin-8-ols highlight the regioselective nature of these processes and the impact of functional groups on the reaction outcome (Uchiyama et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
- Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores : A study by Padalkar and Sekar (2014) investigated the synthesis and photophysical properties of azole-quinoline-based fluorophores, emphasizing their dual emission patterns and thermal stability. Although the specific compound was not directly mentioned, the research on quinoline derivatives provides insights into their potential applications in fluorescence and ESIPT studies (Padalkar & Sekar, 2014).
Disease-Modifying Antirheumatic Drug (DMARD) Applications
- Metabolites of Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-Dimethoxy-2-(1,2,4-Triazol-1-Ylmethyl)Quinoline-3-Carboxylate (TAK-603) : Baba et al. (1998) synthesized and evaluated the metabolites of TAK-603, finding that one metabolite exhibited anti-inflammatory effects, although slightly less potent than the parent compound. This suggests potential applications in developing new DMARDs (Baba et al., 1998).
Anticancer Activity
- Novel Anticancer Agents : Research into 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives revealed promising anticancer activity, particularly for compounds inducing apoptosis and cell cycle arrest at the G2/M phase. This underscores the potential of quinoline derivatives as new leads in cancer treatment (Chen et al., 2013).
Corrosion Inhibition
- Green Corrosion Inhibitors for Mild Steel : Singh et al. (2016) studied the corrosion inhibition efficacy of quinoline derivatives on mild steel in an acidic medium, highlighting the high inhibition efficiency of these compounds. This suggests their potential application as eco-friendly corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-28-20-8-5-14(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)24-18)13-3-6-16(25)7-4-13/h3-8,11,15,17,25H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIGPGJHYOPNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)O)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)




![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)
